molecular formula C16H21NO6 B13393992 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B13393992
M. Wt: 323.34 g/mol
InChI Key: HLSLRFBLVZUVIE-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is a compound that features a benzyloxycarbonyl-protected amino group and a tert-butoxy-protected carboxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the protection of amino acids. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group, while the tert-butoxycarbonyl (Boc) group is used to protect the carboxyl group. These protective groups are introduced through reactions with benzyloxycarbonyl chloride and di-tert-butyl dicarbonate, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The protective groups are introduced in a stepwise manner, and the final product is purified using techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves the protection and deprotection of functional groups. The protective groups prevent unwanted reactions during synthesis, allowing for the selective formation of peptide bonds and other desired reactions. The deprotection process involves the cleavage of the protective groups under specific conditions, revealing the functional groups for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both Cbz and Boc protective groups, which provide greater flexibility and control in synthetic applications. This dual protection allows for the selective deprotection and functionalization of specific groups, making it a valuable tool in organic synthesis .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, also known as (R)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate, is a complex organic compound with significant implications in biochemical research and medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in enzyme mechanisms and protein-ligand interactions.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl group, an amino group, and a tert-butoxy group. The molecular formula is C16H23NO7C_{16}H_{23}NO_7, with a molecular weight of 341.36 g/mol. The presence of the tert-butoxy group enhances its solubility and stability, making it a versatile compound for various applications.

The biological activity of this compound primarily involves its interaction with proteins. The benzyloxycarbonyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. This characteristic is crucial for studying enzyme mechanisms and understanding protein-ligand interactions .

Enzyme Mechanisms

Research indicates that this compound is utilized to probe enzyme mechanisms due to its ability to form stable complexes with target proteins. This property allows researchers to investigate the kinetics and dynamics of enzymatic reactions.

Protein-Ligand Interactions

The compound's affinity for various proteins makes it a valuable tool in biochemical assays aimed at understanding protein functions and interactions. It serves as a model compound for exploring ligand binding sites and the effects of structural modifications on binding affinity .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for synthesizing pharmaceutical agents. Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation .

Study on Antiplasmodial Activity

A study investigated the antiplasmodial activity of novel derivatives related to this compound. The results showed that compounds with similar structural features exhibited significant antimalarial activity, suggesting potential applications in developing treatments against malaria .

Inhibition Studies

Inhibition studies have demonstrated that derivatives of this compound can effectively inhibit specific proteases involved in immune responses. For instance, selective inhibition of SPPL2a (an aspartic intramembrane protease) was achieved using compounds related to this compound, highlighting its potential for therapeutic applications in autoimmune diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of ActionMolecular Weight
This compound Enzyme inhibitor, protein-ligand interactionsForms stable complexes with proteins341.36 g/mol
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid Similar activities; potential variations in efficacySimilar mechanism; stereochemistry may affect binding341.36 g/mol
Fosmidomycin derivatives Antiplasmodial activityTargeting Plasmodium metabolismVaries depending on derivative

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLRFBLVZUVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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